7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione - 359905-29-6

7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2896971
CAS Number: 359905-29-6
Molecular Formula: C21H21N5O2
Molecular Weight: 375.432
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic derivative of theophylline, a naturally occurring purine alkaloid. [ [], [] ] Theophylline belongs to the methylxanthine class of compounds, known for their diverse biological activities. [ [] ] 7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been investigated for its potential cardiovascular effects, specifically its antiarrhythmic and hypotensive properties. [ [] ]

Synthesis Analysis

The synthesis of 7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be achieved by reacting 8-bromo-theophylline with benzylamine in the presence of a suitable base and solvent. [ [] ]

Molecular Structure Analysis

The molecule of 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibits a planar purine ring system with a benzylamino group attached to the 8th position and a benzyl group attached to the 7th position. [ [] ] The fused rings of the purine system are planar and exhibit a slight inclination relative to each other. [ [] ] The benzylamine group at the 8th position adopts a specific conformation, influenced by conjugation with the imidazole ring's n-electron system. [ [] ]

Mechanism of Action

While 7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has shown promising cardiovascular activities, its precise mechanism of action remains to be fully elucidated. [ [] ] Research suggests that its effects might stem from interactions with adrenergic receptors, specifically α1- and α2-adrenoreceptors. [ [] ]

Applications
  • Antiarrhythmic Activity: Studies indicate that 7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione displays significant prophylactic antiarrhythmic activity in experimental models. [ [] ]
  • Hypotensive Activity: Research suggests that 7-Benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione possesses hypotensive properties, potentially through its interactions with adrenergic receptors. [ [] ]

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound served as a central molecule in a study investigating cardiovascular activity. It demonstrated potent prophylactic antiarrhythmic activity in experimental models. []
  • Relevance: This compound shares the core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (theophylline) with 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The primary difference lies in the substitution at the 7th position, where this compound has a longer and more complex substituent containing a piperazine ring.
  • Compound Description: This compound's crystal structure was analyzed, revealing a network of hydrogen bonds contributing to its stability. []
  • Relevance: This compound is structurally very similar to 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. It shares the theophylline core, the 8-benzylamino group, and a 7-position substituent containing a piperazine ring. The difference lies in the 7-position substituent, with this compound having a hydroxyethyl group attached to the piperazine ring, whereas the target compound has a benzyl group.

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

  • Compound Description: This compound was identified as a potential Zika virus methyltransferase (MTase) inhibitor through structure-based virtual screening and computational studies. []

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

  • Compound Description: This compound's crystal structure was studied and compared with a related compound to understand structural variations and their potential implications. []
  • Relevance: Both this compound and 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione belong to the 8-amino-7-substituted theophylline derivatives. The 7-position substituent in this compound incorporates a morpholine ring, unlike the benzyl group in the target compound.

8‐Amino‐7‐(4‐morpholinobutyl)theophylline

  • Compound Description: The crystal structure of this compound was analyzed and compared with a related compound, highlighting variations in conformation and intermolecular interactions. []
  • Relevance: This compound shares the 8-amino and theophylline core structure with 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds have substitutions at the 7th position, but the specific groups and their lengths differ.

7-[3-(Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline

  • Compound Description: This compound, a theophylline derivative, has been structurally characterized using X-ray crystallography. []
  • Relevance: This compound shares the theophylline core structure with 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and features substitutions at both the 7th and 8th positions. While both compounds share a benzylamino group at the 7th position, the target compound possesses a second benzylamino group at the 8th position, while this compound features a furfurylamino substituent.

Properties

CAS Number

359905-29-6

Product Name

7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-benzyl-8-(benzylamino)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C21H21N5O2

Molecular Weight

375.432

InChI

InChI=1S/C21H21N5O2/c1-24-18-17(19(27)25(2)21(24)28)26(14-16-11-7-4-8-12-16)20(23-18)22-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3,(H,22,23)

InChI Key

QLVFOSJNEFWTPH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.